molecular formula C6H8BrNO B1442378 2-Bromo-N-(but-3-yn-1-yl)acetamide CAS No. 1204333-33-4

2-Bromo-N-(but-3-yn-1-yl)acetamide

Cat. No. B1442378
CAS RN: 1204333-33-4
M. Wt: 190.04 g/mol
InChI Key: NSDJVZTWXZLKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(but-3-yn-1-yl)acetamide is a chemical compound with the molecular formula C6H8BrNO and a molecular weight of 190.04 . It is used extensively in scientific research due to its unique properties, finding applications in diverse fields like pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(but-3-yn-1-yl)acetamide can be represented by the InChI code: 1S/C6H8BrNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9). This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

2-Bromo-N-(but-3-yn-1-yl)acetamide has a molecular weight of 190.04 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Pharmaceutical Research: Indole Derivative Synthesis

2-Bromo-N-(but-3-yn-1-yl)acetamide can be utilized as a building block in the synthesis of indole derivatives. Indole structures are significant in pharmaceutical research due to their presence in many natural compounds and drugs. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s reactivity allows for the creation of diverse scaffolds that can be screened for various pharmacological activities.

Material Science: Polymerization Initiator

In material science, this compound can act as an initiator for polymerization processes. Its propargylic and terminal acetylenic sites can be protected, allowing for controlled polymerization kinetics and molecular weight evolution. This is particularly useful in creating polymers with specific properties for high-performance materials .

Chemical Synthesis: Advanced Building Block

The bromo and acetylene functional groups make 2-Bromo-N-(but-3-yn-1-yl)acetamide a versatile reagent in chemical synthesis. It can be used to introduce complex side chains or as a precursor to more complex molecules. Its reactivity can be harnessed to create a variety of chemical structures for further research and development .

Mechanism of Action

The mechanism of action for 2-Bromo-N-(but-3-yn-1-yl)acetamide is not explicitly stated in the available resources. Its effects would likely depend on the specific context of its use, such as the type of reaction it’s involved in or the biological system it’s interacting with .

Safety and Hazards

Specific safety and hazard information for 2-Bromo-N-(but-3-yn-1-yl)acetamide is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent harm .

properties

IUPAC Name

2-bromo-N-but-3-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDJVZTWXZLKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703918
Record name 2-Bromo-N-(but-3-yn-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204333-33-4
Record name 2-Bromo-N-(but-3-yn-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(but-3-yn-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(but-3-yn-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(but-3-yn-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(but-3-yn-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(but-3-yn-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(but-3-yn-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.